cis-3,5-Dimethyl-thiomorpholine

Description

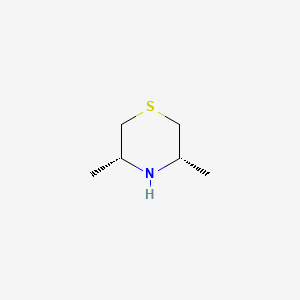

cis-3,5-Dimethyl-thiomorpholine is a six-membered heterocyclic compound containing one sulfur and one nitrogen atom in its ring structure, with two methyl groups positioned at the 3 and 5 carbon atoms in a cis configuration.

Properties

IUPAC Name |

(3R,5S)-3,5-dimethylthiomorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NS/c1-5-3-8-4-6(2)7-5/h5-7H,3-4H2,1-2H3/t5-,6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJTWSMISPCLAO-OLQVQODUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSCC(N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CSC[C@@H](N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3,5-Dimethyl-thiomorpholine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,5-dimethyl-1,2-diaminopropane with sulfur or sulfur-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or water. The reaction mixture is heated to facilitate cyclization, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-3,5-Dimethyl-thiomorpholine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation leads to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where the sulfur atom can be replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

Reduction: Lithium aluminum hydride; anhydrous conditions; low to moderate temperatures.

Substitution: Alkyl halides, acyl chlorides; organic solvents; room temperature to reflux conditions.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Alkylated or acylated thiomorpholine derivatives.

Scientific Research Applications

cis-3,5-Dimethyl-thiomorpholine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: this compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of cis-3,5-Dimethyl-thiomorpholine depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of microbial cell walls or inhibition of enzyme activity. The sulfur atom in the thiomorpholine ring can form bonds with metal ions, potentially affecting metalloproteins and enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Bisindole Alkaloids (e.g., cis-3,4-Dihydrohamacanthin B)

- Structure : Unlike thiomorpholine, bisindole alkaloids like cis-3,4-dihydrohamacanthin B () feature fused indole rings but share sulfur-containing functional groups.

- Bioactivity : These compounds exhibit potent MRSA pyruvate kinase (PK) inhibition (IC₅₀ = 16 nM for cis-3,4-dihydrohamacanthin B) with high selectivity over human PK isoforms . Thiomorpholine derivatives may similarly target enzyme active sites but lack documented evidence.

- Binding Mechanism: X-ray crystallography reveals that cis-3,4-dihydrohamacanthin B binds to lipophilic regions of MRSA PK, suggesting thiomorpholine analogs could exploit similar non-canonical binding sites .

Isomeric Effects in Terpenoids (e.g., cis-3,as-6,cis-8-Dodecatrien-1-ol)

- Isomerism: highlights the synthesis of cis/trans isomers of dodecatrienol, emphasizing the role of stereochemistry in biological potency. For example, termite pheromone activity varies significantly with isomer configuration .

- Relevance : The cis-3,5-dimethyl configuration in thiomorpholine may similarly influence receptor binding or metabolic stability compared to trans isomers, though experimental data are absent.

Functional Group Analogues (e.g., cis-3 Hexenol)

- Structure-Activity: cis-3 Hexenol (), a "green note" alcohol, demonstrates how cis-configuration in alkenols enhances olfactory receptor interaction. Thiomorpholine’s sulfur atom could confer distinct electronic properties compared to oxygen or nitrogen analogs .

Data Tables

Table 1: Bioactivity of Selected Sulfur-Containing Compounds

| Compound | Target | IC₅₀/Activity | Selectivity Ratio (vs. Human Orthologs) | Source |

|---|---|---|---|---|

| cis-3,4-Dihydrohamacanthin B | MRSA PK | 16 nM | 166–600× | |

| Bromodeoxytopsentin | MRSA PK | 60 nM | Not specified |

Table 2: Isomeric Comparison in Bioactive Compounds

Biological Activity

Cis-3,5-Dimethyl-thiomorpholine is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and comparisons with related compounds, supported by recent research findings.

Chemical Structure and Properties

This compound features a six-membered ring containing sulfur and nitrogen atoms. The presence of methyl groups enhances its chemical reactivity and biological interactions. The compound is classified as a thiomorpholine derivative, which contributes to its unique properties compared to similar compounds like morpholine and thiomorpholine.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for various receptors and enzymes. The sulfone group in the compound allows it to form covalent bonds with nucleophilic sites in biological molecules, potentially leading to therapeutic effects. Its interaction with different molecular targets can modulate several biological pathways, making it a candidate for various applications in medicine and pharmacology.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against various bacterial strains and fungi, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines. The compound's effectiveness was measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung cancer) | 10.5 |

| T47D (Breast cancer) | 8.2 |

| SNB-19 (Glioblastoma) | 12.0 |

These results suggest that this compound may be a promising candidate for further development as an anticancer agent .

Case Studies

A notable study explored the effects of this compound on human cancer cell lines. The compound was shown to induce apoptosis in A549 cells through the activation of caspase pathways, demonstrating its potential as a therapeutic agent in lung cancer treatment . Another study reported its efficacy in reducing tumor growth in animal models when administered at specific dosages.

Comparison with Similar Compounds

This compound exhibits distinct properties compared to related compounds:

Table 3: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity (IC50) |

|---|---|---|

| This compound | Moderate | 10.5 µM |

| Thiomorpholine | Low | Not tested |

| Morpholine | None | Not tested |

This comparison highlights the enhanced biological activities attributed to the unique structural features of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.